Home > Products > Screening Compounds P45469 > N-methyl-(chroman-8-ylmethyl)amine
N-methyl-(chroman-8-ylmethyl)amine - 1048970-16-6

N-methyl-(chroman-8-ylmethyl)amine

Catalog Number: EVT-1708829
CAS Number: 1048970-16-6
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-methyl-(chroman-8-ylmethyl)amine is a chemical compound that belongs to the class of chroman derivatives, which are known for their diverse biological activities. Chromans are bicyclic compounds characterized by a benzene ring fused to a tetrahydrofuran ring. This specific derivative features a methylamine group that enhances its potential reactivity and biological properties. The compound's structure suggests possible applications in medicinal chemistry, particularly due to the pharmacological relevance of chroman derivatives in various therapeutic areas.

Source and Classification

N-methyl-(chroman-8-ylmethyl)amine can be classified under the category of amines, specifically secondary amines due to the presence of a methyl group attached to the nitrogen atom. The chroman moiety indicates its classification within the broader category of heterocyclic compounds, which are compounds containing rings that include atoms other than carbon, in this case, oxygen.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-methyl-(chroman-8-ylmethyl)amine can be approached through several methods, commonly involving the formation of the chroman backbone followed by amination. A typical synthetic route might include:

  1. Formation of Chroman Core: The chroman structure can be synthesized via cyclization reactions starting from phenolic precursors. For example, using Friedel-Crafts acylation followed by cyclization can yield the chroman framework.
  2. Amination: The introduction of the methylamine group can be achieved through reductive amination techniques where an aldehyde or ketone derived from the chroman structure reacts with methylamine under acidic or basic conditions.

Technical details often involve controlling reaction conditions such as temperature, solvent choice, and catalysts to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of N-methyl-(chroman-8-ylmethyl)amine can be represented as follows:

  • Chemical Formula: C12_{12}H15_{15}N
  • Molecular Weight: Approximately 189.25 g/mol
  • Structural Features: The compound exhibits a chroman ring system with a methyl group on the nitrogen atom, contributing to its unique chemical properties.

The three-dimensional conformation can be analyzed using computational chemistry methods such as molecular dynamics simulations or quantum mechanical calculations to predict its behavior in biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

N-methyl-(chroman-8-ylmethyl)amine is expected to participate in various chemical reactions typical for amines and chromans:

  1. Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, engaging in reactions with electrophiles.
  2. Oxidation Reactions: The presence of the amine group allows for potential oxidation to form imines or other nitrogen-containing heterocycles.
  3. Condensation Reactions: The compound may also undergo condensation reactions with carbonyl compounds, leading to more complex structures.

These reactions are essential for exploring its potential applications in drug development.

Mechanism of Action

Process and Data

The mechanism of action for N-methyl-(chroman-8-ylmethyl)amine is not fully elucidated but can be inferred based on related compounds:

  1. Receptor Interaction: Chroman derivatives often interact with neurotransmitter receptors, potentially modulating their activity.
  2. Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, similar to other chroman-based drugs.
  3. Cell Signaling Modulation: It may influence cell signaling pathways through interactions with specific proteins or nucleic acids.

Data from biological assays would be necessary to confirm these mechanisms and determine the efficacy and selectivity of N-methyl-(chroman-8-ylmethyl)amine.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  1. Appearance: Typically appears as a colorless to pale yellow liquid or solid.
  2. Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.
  3. Melting Point: Exact melting point data would depend on purity but is generally expected to be within a moderate range typical for organic compounds.
  4. Boiling Point: Expected boiling point would also align with similar amine derivatives.

Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) can provide insights into its structural integrity and purity.

Applications

Scientific Uses

N-methyl-(chroman-8-ylmethyl)amine has potential applications in various scientific fields:

  1. Pharmacology: Due to its structural similarity to known bioactive compounds, it may serve as a lead compound for developing new pharmaceuticals targeting neurological disorders or other diseases.
  2. Material Science: Its unique properties may allow it to be used in creating novel materials with specific electronic or optical characteristics.
  3. Biochemistry: It could be utilized in biochemical studies to explore enzyme interactions or cellular pathways involving chroman derivatives.

Further research is required to fully understand its applications and optimize its use in these fields.

Introduction to N-methyl-(chroman-8-ylmethyl)amine in Heterocyclic Chemistry

Chroman (benzodihydropyran) represents a privileged scaffold in medicinal chemistry and drug design, characterized by a benzene ring fused to a saturated pyran ring. This core structure imparts unique physicochemical properties and serves as a versatile platform for chemical modification. Positional isomerism significantly influences biological activity, with the 8-position offering distinct advantages for functionalization. N-Methyl-(chroman-8-ylmethyl)amine exemplifies this potential, featuring an amine group attached via a methylene linker at the 8-position and modified by N-methylation. This structural motif enhances molecular interactions with biological targets while optimizing pharmacokinetic properties. The molecule's significance stems from its role as a synthetic intermediate and a pharmacophore in bioactive compounds targeting various diseases, particularly cancer and infectious diseases. Its exploration bridges classical heterocyclic chemistry with modern drug discovery paradigms, leveraging the chroman core's inherent stability and the versatility of the amine functionality.

Role of Chroman Derivatives in Bioactive Molecule Design

Chroman derivatives constitute a structurally diverse and biologically significant class of heterocyclic compounds. Their prevalence in natural products and synthetic bioactive molecules underscores their importance in drug discovery. The chroman core provides a rigid yet adaptable framework that can be strategically functionalized at various positions—most commonly C-2, C-4, C-6, and C-8—to modulate biological activity, solubility, and metabolic stability. Chroman-based compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system effects. This versatility arises from the scaffold's ability to mimic structural elements of endogenous biomolecules and engage in diverse interactions with enzyme active sites and receptors.

Table 1: Bioactive Chroman Derivatives and Their Activities

Compound Name/ClassCore StructureKey FunctionalizationReported Biological ActivityReference
A-485 Derivative (B16)Spirocyclic ChromanPyrazolyl acetamide, Trifluoroisopropylp300/CBP HAT Inhibition (IC50 = 96 nM), Anticancer (22Rv1 cells) [1]
Uniflorol Analogues (16d)4-ChromanoneCinnamyl ester at C-6Anti-leishmanial (L. infantum amastigotes IC50 = 7.29 µM) [8]
Uniflorol Analogues (24a-i)2,2-Dimethyl-4-chromanoneAmide at C-6 aminomethylAnti-leishmanial (Varying IC50) [8]
Chromone-Pyrazole DyadsChromone (Unsaturated)Pyrazole at C-2/C-3Antibacterial, Antifungal [5]

Recent research highlights the therapeutic potential of chroman derivatives, particularly in oncology and anti-infective therapy. Spirocyclic chroman derivatives, exemplified by compound B16, demonstrate potent inhibitory activity against the p300/CBP histone acetyltransferase (HAT), a target implicated in prostate cancer progression. This compound exhibited significant antiproliferative effects against enzalutamide-resistant 22Rv1 prostate cancer cells (IC50 = 96 nM), outperforming the lead compound A-485 and demonstrating favorable pharmacokinetics in vivo [1]. The structural design incorporated a pyrazolyl moiety and a 1,1,1-trifluoroisopropyl group, highlighting how strategic functionalization of the chroman core enhances target affinity and cellular potency. Concurrently, uniflorol analogues derived from natural chromanones isolated from Calea uniflora exhibit promising anti-leishmanial activity. Compound 16d, featuring a cinnamyl ester at C-6 of the chromanone scaffold, achieved an IC50 of 7.29 µM against Leishmania infantum amastigotes [8]. Structure-activity relationship (SAR) studies within this series revealed that activity is favored by lipophilic extensions like phenylalkenyl motifs (e.g., cinnamyl, styryl) or amide functionalities at the C-6 position. This aligns with findings in other chroman-based bioactive molecules, where lipophilic side chains often enhance membrane permeability and target engagement. The consistent emergence of chroman derivatives in diverse therapeutic areas solidifies their status as privileged structures in bioactive molecule design.

Structural Significance of N-Methylation in Amine-Functionalized Heterocycles

Amine functionalization, particularly at the benzylic position of heterocycles like chroman, profoundly impacts molecular properties and biological interactions. Introducing an amine group at the chroman-8-ylmethyl position creates a versatile handle for further chemical modification and enhances hydrogen-bonding potential. N-Methylation of this primary amine represents a critical strategic modification with multifaceted consequences:

  • Lipophilicity Modulation: N-Methylation increases the compound's log P (octanol-water partition coefficient) by shielding the polar amine group and reducing its hydration potential. This enhanced lipophilicity generally improves passive cellular permeability and blood-brain barrier penetration, crucial for targeting intracellular pathogens or central nervous system targets. For instance, amine-functionalized chromanones in the uniflorol analogue series (Series 4: 24a-i) required lipophilic amide chains for potent anti-leishmanial activity, a property further accentuated by N-alkylation of the amide nitrogen or the linker amine itself [8].
  • Steric and Conformational Effects: The methyl group adds steric bulk near the nitrogen atom. This can be beneficial by preventing undesirable metabolic N-oxidation or N-glucuronidation pathways, thereby enhancing metabolic stability. Conversely, it can also hinder binding if the primary amine engages in a critical hydrogen-bonding interaction within a tightly constrained binding pocket. The steric influence also subtly alters the conformational flexibility of the methylene linker.
  • Hydrogen Bonding Capacity: While N-methylation removes the ability to donate two hydrogen bonds (as a primary amine does), it retains the capacity to act as a hydrogen bond acceptor. This shift can be advantageous in contexts where the primary amine's basicity leads to toxicity, undesired ionization (affecting distribution), or off-target interactions. The lone pair on the N-methylamine nitrogen can still participate in key interactions with biological targets, often with a different spatial orientation compared to the primary amine.
  • Reduced Basicity: The electron-donating methyl group slightly increases the pKa of the amine compared to its primary counterpart, making it less basic. This can reduce the proportion of the protonated (cationic) species at physiological pH, potentially altering distribution, protein binding, and interaction with anionic binding sites.

Table 2: Impact of N-Methylation on Amine-Functionalized Chroman Properties

PropertyPrimary Amine (R-CH₂-NH₂)N-Methylamine (R-CH₂-NHCH₃)Biological Consequence
Lipophilicity (log P)LowerHigherEnhanced membrane permeability, Altered distribution
Hydrogen Bond Donation (HBD)2 HBD0 HBDLoss of specific H-bond interactions, Potential gain in metabolic stability
Hydrogen Bond Acceptance (HBA)1 HBA1 HBARetained HBA capacity
Basicity (pKa)Higher (~9-10)Slightly Higher (~9.5-10.5)Reduced cationic fraction at pH 7.4
Steric BulkLowerHigherPotential shielding from metabolism, Possible steric hindrance in binding
Metabolic VulnerabilityHigh (Oxidation, Conjugation)Moderate (N-Demethylation)Improved metabolic stability

The significance of N-methylation extends beyond simple property modulation. In heterocyclic systems like pyrazoles fused or appended to chromones/chromans, the nitrogen atom's methylation state dictates tautomeric equilibria, electronic distribution, and ultimately, binding affinity to biological targets [5]. For example, the design of chromone-pyrazole dyads relied on the specific substitution pattern on the pyrazole nitrogen (often aryl or methyl groups) to optimize antibacterial and antifungal potency. The methyl group's size and lipophilicity often represent an optimal balance, explaining its frequent occurrence in successful bioactive molecules containing the N-methyl-(heteroarylmethyl)amine motif, including N-methyl-(chroman-8-ylmethyl)amine.

Historical Evolution of Chroman-Based Amine Synthesis Methodologies

The synthesis of chroman cores and their subsequent functionalization with amine groups, including N-methylamines, has evolved significantly, driven by the need for efficient, stereoselective, and diverse routes. Early methodologies relied heavily on classical condensation reactions and stoichiometric reagents, while modern approaches leverage catalysis and sophisticated protecting group strategies.

  • Classical Condensation and Cyclization (Pre-2000s): The Kabbe condensation emerged as a foundational method for constructing chroman-4-one cores. This reaction involves the condensation of resorcinol derivatives (or other o-hydroxy aryl ketones) with α,β-unsaturated carbonyl compounds, typically catalyzed by acid or base. For instance, the synthesis of 6-acetyl-2,2-dimethylchroman-4-one (12), a key precursor to uniflorol analogues, utilized the Kabbe condensation of diketone 11 with acetone under acidic conditions [3] [8]. Similarly, cyclization using alkenols (e.g., 9 with 2-methylbut-3-en-2-ol in formic acid yielding 14) provided access to chromans without the 4-keto functionality [8]. Introduction of amines often required harsh reduction conditions (e.g., nitrile reduction with NiCl₂/NaBH₄ to yield 6-(aminomethyl)-2,2-dimethylchroman-4-one (23)) [8] or nucleophilic displacement reactions on halides, followed by functional group interconversions. N-Methylation was typically achieved via reductive amination (using formaldehyde and a reducing agent like NaBH₃CN or NaBH₄) or direct alkylation of the primary amine with methyl iodide. Protecting groups like phthalimides were crucial for controlling reactivity during chroman ring formation, as seen in the synthesis of chiral xanthine derivatives involving piperidine amines, where phthalimide protection was employed before deprotection and N-methylation steps [2].

  • Transition Metal-Catalyzed Couplings (Late 1990s - Present): Palladium-catalyzed reactions revolutionized the functionalization of pre-formed chroman cores, particularly for introducing carbon-based substituents relevant to amine synthesis. The Suzuki-Miyaura coupling became instrumental for forming biaryl linkages or introducing unsaturated chains that could be subsequently transformed into amines. For example, the synthesis of advanced chroman derivatives like B16 featured a crucial Pd-catalyzed Suzuki coupling between a brominated spirocyclic chroman intermediate 16 and a pyrazolyl borate ester [1]. While directly introducing complex amines via coupling is less common, these methods provide versatile access to halogenated or boronated chroman intermediates that can undergo palladium- or copper-catalyzed amination (e.g., Buchwald-Hartwig coupling) to install aniline derivatives or directly couple with protected amine partners. Copper catalysis has also been specifically employed in oxidative cyclizations for chromone-pyrazole dyads, although not directly for alkylamines [5].

  • Organocatalytic Strategies (2000s - Present): The rise of organocatalysis provided powerful tools for enantioselective chroman and chromene synthesis, offering routes to chiral amine precursors. Iminium/enamine activation strategies using chiral secondary amines (e.g., diarylprolinol silyl ethers like Ib, Ie) enabled tandem reactions for constructing functionalized chromenes, which can be reduced to chromans. For instance, the tandem oxa-Michael–aldol reaction between salicylaldehydes (1) and α,β-unsaturated aldehydes (2) catalyzed by Ib or Ie yields chiral 2-substituted-2H-chromenes (3) with high enantioselectivity [7]. While not directly yielding N-methylamines, these methods provide efficient access to enantiomerically enriched chroman/chromene scaffolds that can be further elaborated, including via asymmetric aminomethylation or reductive amination sequences, to install the chiral amine functionality. The organocatalytic approach emphasizes atom economy and stereocontrol, crucial for modern drug discovery.

Table 3: Key Methodologies in Chroman and Chroman-Based Amine Synthesis

Era/MethodologyKey Reactions/TechniquesAdvantagesLimitationsExample Application
Classical CyclizationKabbe Condensation, Fries Rearrangement, Acid/Base CyclizationsReadily available starting materials, ScalabilityLimited functional group tolerance, Often requires harsh conditions, Moderate yields, Poor stereocontrolSynthesis of 6-acetyl-2,2-dimethylchroman-4-one (12) [3] [8]
Protecting Group ChemistryPhthalimide (N), Boc, Cbz protection/deprotectionEnables sequential functionalization, Controls selectivityAdditional synthetic steps, Potential deprotection issuesSynthesis of 3-aminopiperidine intermediates for xanthines [2]
Reductive Amination/AlkylationR-NH₂ + R'CHO → R-N=CHR' → R-NHCH₂R' (Reduction), R-NH₂ + CH₃I → R-NHCH₃Standard for N-alkylation, Especially N-methylationOveralkylation risk, Requires purificationN-Methylation of chroman-8-ylmethylamine
Transition Metal CatalysisSuzuki-Miyaura, Buchwald-Hartwig, Sonogashira couplingsHigh functional group tolerance, Enables C-C/C-N bond formation, VersatilityCost of catalysts/ligands, Potential metal contamination, Requires specific halide/boron precursorsCoupling in spirocyclic chroman derivative B16 synthesis [1]
OrganocatalysisIminium/Enamine Activation (e.g., Oxa-Michael-Aldol cascades)Mild conditions, High enantioselectivity, Atom economyOften high catalyst loading, Substrate scope limitationsEnantioselective synthesis of 2H-chromenes 3 [7]

The synthesis of N-methyl-(chroman-8-ylmethyl)amine itself would likely integrate several of these historical and modern approaches. A plausible route could involve: 1) Construction of the chroman core via Kabbe condensation or other cyclization; 2) Electrophilic functionalization at C-8 (e.g., bromination followed by haloform reaction or direct Mannich reaction if possible); 3) Introduction of the amine via Gabriel synthesis (phthalimide protection followed by hydrazine deprotection) or nitrile formation (alkylation with KCN or NaCN) followed by reduction; 4) N-Methylation of the primary amine via reductive amination (HCHO/NaBH₃CN) or alkylation (CH₃I/base). Each step benefits from the methodologies refined over decades of chroman chemistry development.

Properties

CAS Number

1048970-16-6

Product Name

N-methyl-(chroman-8-ylmethyl)amine

IUPAC Name

1-(3,4-dihydro-2H-chromen-8-yl)-N-methylmethanamine

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

InChI

InChI=1S/C11H15NO/c1-12-8-10-5-2-4-9-6-3-7-13-11(9)10/h2,4-5,12H,3,6-8H2,1H3

InChI Key

VVCGFZWBAXPSIO-UHFFFAOYSA-N

SMILES

CNCC1=CC=CC2=C1OCCC2

Canonical SMILES

CNCC1=CC=CC2=C1OCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.